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molecular formula C5H4IN3OS2 B8715030 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-44-4

5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8715030
M. Wt: 313.1 g/mol
InChI Key: UMWIZKQHFUJTER-UHFFFAOYSA-N
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Patent
US08389554B2

Procedure details

Oxone(r), monopersulfate compound (263.99 mg; 0.43 mmol; 1.00 eq.) was added to a solution of 5-iodo-2-methylsulfanyl-imidazo[2,1-b][1,3,4]thiadiazole (127.60 mg; 0.43 mmol; 1.00 eq.) in MeOH (1.50 ml) and water (1.50 ml) at room temperature. After 1 h, the reaction was finished. Water was added and the reaction was extracted 2 times with dichloromethane. The combined organic extracts were dried over magnesium sulphate, filtered and concentrated to give 106.9 mg of the desired product as a beige solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monopersulfate
Quantity
263.99 mg
Type
reactant
Reaction Step One
Quantity
127.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[I:7][C:8]1[N:15]2[C:11]([S:12][C:13]([S:16][CH3:17])=[N:14]2)=[N:10][CH:9]=1>CO.O>[I:7][C:8]1[N:15]2[C:11]([S:12][C:13]([S:16]([CH3:17])=[O:1])=[N:14]2)=[N:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
monopersulfate
Quantity
263.99 mg
Type
reactant
Smiles
Name
Quantity
127.6 mg
Type
reactant
Smiles
IC1=CN=C2SC(=NN21)SC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted 2 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CN=C2SC(=NN21)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 106.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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